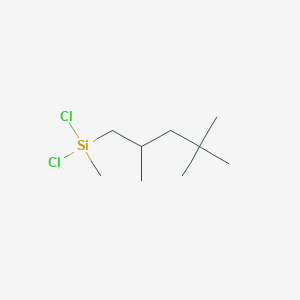
Dichloromethyl(2,4,4-trimethylpentyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloromethyl(2,4,4-trimethylpentyl)silane, also known as DMTMPS, is an organosilicon compound that has gained significant attention in scientific research due to its unique chemical properties. DMTMPS is a colorless liquid that is soluble in most organic solvents, and it is primarily used as a reagent in organic synthesis.
Mecanismo De Acción
Dichloromethyl(2,4,4-trimethylpentyl)silane is a reactive compound that can undergo various chemical reactions, such as nucleophilic substitution, elimination, and addition reactions. Its mechanism of action depends on the specific reaction it is involved in. For example, in the preparation of organosilicon compounds, Dichloromethyl(2,4,4-trimethylpentyl)silane acts as a nucleophile and attacks the electrophilic carbon atom of the substrate, resulting in the formation of a new carbon-silicon bond.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Dichloromethyl(2,4,4-trimethylpentyl)silane. However, it is known that exposure to Dichloromethyl(2,4,4-trimethylpentyl)silane can cause irritation to the skin, eyes, and respiratory tract. It is also classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA) due to its potential to cause acute toxicity and chronic health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dichloromethyl(2,4,4-trimethylpentyl)silane in lab experiments is its high reactivity and selectivity, which allows for the synthesis of complex organic compounds. It is also relatively easy to handle and store. However, one limitation is its potential toxicity and hazardous nature, which requires proper safety precautions to be taken during its handling and disposal.
Direcciones Futuras
There are several potential future directions for the use of Dichloromethyl(2,4,4-trimethylpentyl)silane in scientific research. One area of interest is the development of new synthetic methods for the preparation of organosilicon compounds using Dichloromethyl(2,4,4-trimethylpentyl)silane as a reagent. Another direction is the investigation of its potential applications in the field of nanotechnology, such as the synthesis of new materials with unique properties. Additionally, further studies are needed to evaluate the potential health and environmental impacts of Dichloromethyl(2,4,4-trimethylpentyl)silane and to develop safer handling and disposal methods.
Métodos De Síntesis
The synthesis of Dichloromethyl(2,4,4-trimethylpentyl)silane involves the reaction of 2,4,4-trimethylpentene with chloromethylsilane in the presence of a catalyst, such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, which results in the formation of Dichloromethyl(2,4,4-trimethylpentyl)silane and hydrochloric acid as a by-product. The purity of Dichloromethyl(2,4,4-trimethylpentyl)silane can be improved by distillation or recrystallization.
Aplicaciones Científicas De Investigación
Dichloromethyl(2,4,4-trimethylpentyl)silane has been widely used as a reagent in organic synthesis, particularly in the preparation of organosilicon compounds. It has also been used as a crosslinking agent for silicone rubber and as a coating material for glass and metal surfaces. In addition, Dichloromethyl(2,4,4-trimethylpentyl)silane has been investigated for its potential applications in the field of nanotechnology, such as the synthesis of silica nanoparticles and the preparation of mesoporous materials.
Propiedades
Número CAS |
17869-31-7 |
|---|---|
Nombre del producto |
Dichloromethyl(2,4,4-trimethylpentyl)silane |
Fórmula molecular |
C9H20Cl2Si |
Peso molecular |
227.24 g/mol |
Nombre IUPAC |
dichloro-methyl-(2,4,4-trimethylpentyl)silane |
InChI |
InChI=1S/C9H20Cl2Si/c1-8(6-9(2,3)4)7-12(5,10)11/h8H,6-7H2,1-5H3 |
Clave InChI |
ZBQAZUXZJUGVOY-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)C)C[Si](C)(Cl)Cl |
SMILES canónico |
CC(CC(C)(C)C)C[Si](C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



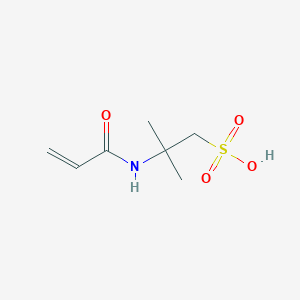
![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)
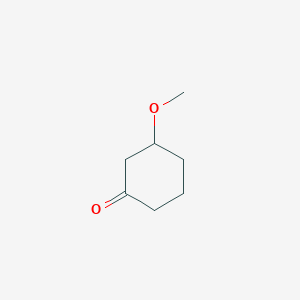
![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)
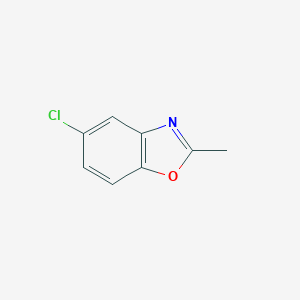
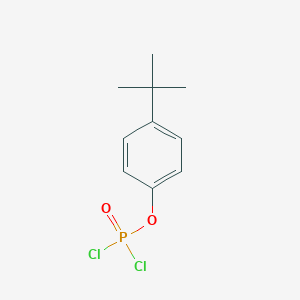
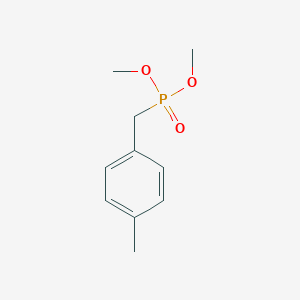
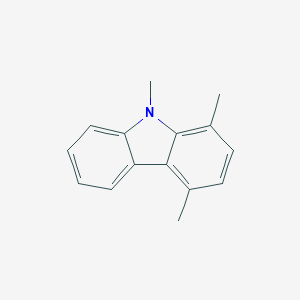
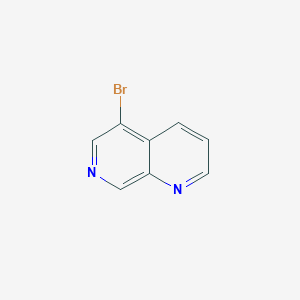
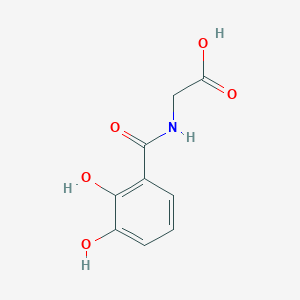



![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)